molecular formula C16H12Cl2N4O B11700287 4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B11700287
M. Wt: 347.2 g/mol
InChI Key: KAHLASCWJNXQCV-UHFFFAOYSA-N
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Description

4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a pyrazolone derivative featuring a hydrazone moiety substituted with a 2,4-dichlorophenyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties. Its structure comprises a pyrazol-3-one core with substituents that influence electronic, steric, and hydrogen-bonding interactions, making it a subject of interest in medicinal and materials chemistry.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H12Cl2N4O/c1-10-15(20-19-14-8-7-11(17)9-13(14)18)16(23)22(21-10)12-5-3-2-4-6-12/h2-9,21H,1H3

InChI Key

KAHLASCWJNXQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2,4-dichlorophenylhydrazine with a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or hydrazines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that 4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one can inhibit the growth of various bacterial and fungal strains. A specific study highlighted its efficacy against Cytospora sp. and Fusarium solani, showcasing its potential as an antifungal agent.

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This mechanism suggests that this compound could be beneficial in treating inflammatory diseases .

3. Antioxidant Properties
Recent studies have demonstrated the antioxidant capabilities of pyrazole derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The antioxidant activity of compounds similar to this compound has been assessed using DPPH assays, indicating a strong potential for therapeutic applications in oxidative stress management .

Case Studies

Study Focus Findings
Alkhaldi et al., 2018Antimicrobial EvaluationDemonstrated significant inhibition of pathogenic fungi by pyrazole derivatives including this compound .
Mohamed et al., 2019Anti-inflammatory ActivityShowed that the compound reduced TNF-alpha production in vitro, indicating potential for treating inflammatory conditions.
El-Shahawy et al., 2018Antioxidant ActivityEvaluated antioxidant properties using DPPH assay; results indicated effective radical scavenging activity .

Agricultural Applications

In addition to its medicinal uses, pyrazole derivatives have been explored for agricultural applications. Their antifungal properties can be harnessed to develop fungicides that target crop pathogens effectively. The ability of this compound to inhibit fungal growth makes it a candidate for further research in agricultural chemistry.

Mechanism of Action

The mechanism by which (4Z)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves the interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazolone derivatives vary significantly based on substituents at the hydrazone and phenyl positions. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Key Spectral Features (IR, NMR) Biological Activity
Target Compound 2,4-Dichlorophenyl Not reported C=O (~1676 cm⁻¹), C=N (~1646 cm⁻¹) Hypothesized antimicrobial
4-[(4-Chlorophenyl)hydrazono]-5-methyl-2-phenyl... 4-Chlorophenyl 152–154 C=O (~1697 cm⁻¹), NH (δ 11.54 ppm) Anticonvulsant
4-[(3,4-Difluorophenyl)hydrazono]-3-methyl-1H... 3,4-Difluorophenyl Not reported C=O (~1686 cm⁻¹), NH (δ 11.47 ppm) Anti-inflammatory
4-(Phenylhydrazono)-5-methyl-2-phenyl... Phenyl Not reported C=O (~1676 cm⁻¹), C=N (~1646 cm⁻¹) N/A
4-[(4-Methoxyphenyl)hydrazono]-5-methyl-2-phenyl... 4-Methoxyphenyl 123–125 C=O (~1686 cm⁻¹), NH (δ 11.47 ppm) Not reported

Key Observations :

  • Halogen Influence : Chlorine substituents (e.g., 4-chlorophenyl in ) enhance thermal stability, as seen in higher melting points compared to methoxy or unsubstituted phenyl analogs. Fluorinated derivatives (e.g., 3,4-difluorophenyl in ) exhibit improved anti-inflammatory activity due to increased electronegativity and bioavailability.
  • Spectral Trends : The C=O stretching frequency (~1665–1697 cm⁻¹) and NH proton chemical shifts (δ ~11.5 ppm) remain consistent across analogs, confirming the hydrazone-pyrazolone core .
Structural and Crystallographic Insights
  • Crystal Packing : Halogen substituents (Cl, F) influence molecular packing via C–X···π and C–H···X interactions. For example, 4-chlorophenyl analogs exhibit tighter packing due to Cl···Cl van der Waals interactions .
  • Tautomerism: Like Schiff base analogs (e.g., ), the target compound may exhibit keto-enol tautomerism, stabilizing the enol form in polar solvents.

Biological Activity

The compound 4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a member of the hydrazone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of the compound is C16H12Cl2N4OC_{16}H_{12}Cl_2N_4O with a molecular weight of 347.2 g/mol. The compound's structure includes a hydrazone linkage, which is critical for its biological activity.

Property Value
Molecular FormulaC16H12Cl2N4O
Molecular Weight347.2 g/mol
IUPAC Name4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
InChI KeyKAHLASCWJNXQCV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways and modulating cell proliferation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory responses.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Studies have shown that hydrazone derivatives can inhibit tumor cell proliferation. For instance, compounds containing similar structures have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Research suggests that hydrazones can exhibit significant antibacterial and antifungal effects .
  • Anti-inflammatory Effects : Similar compounds have been noted for their potential to reduce inflammation through enzyme inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazone derivatives, providing insights into their therapeutic potentials:

Study 1: Antitumor Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the cytotoxic effects of various hydrazone derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents .

Study 2: Antimicrobial Evaluation

Research conducted by Alkhaldi et al. highlighted the antimicrobial properties of synthesized pyrazolone derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .

Study 3: SAR Analysis

Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like chlorine enhances the biological activity of hydrazones by increasing their reactivity and stability .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one?

Answer:
The compound is typically synthesized via condensation reactions between hydrazine derivatives and ketones under acidic or basic conditions. For example, hydrazones are formed by refluxing 2,4-dichlorophenylhydrazine with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMSO or ethanol are used to enhance reaction efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are employed to track intermediate formation .
  • Purification : Recrystallization using water-ethanol mixtures improves purity, with yields averaging 65–75% .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify hydrazono tautomerism and confirm substituent positions (e.g., distinguishing between E and Z isomers) .
  • Elemental analysis (CHNS) : Verifies empirical formula consistency (e.g., C, H, N, S content) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Answer:
Optimization strategies include:

  • Temperature control : Reflux at 80–100°C minimizes side reactions like hydrolysis .
  • Catalyst use : Acidic catalysts (e.g., HCl) or bases (e.g., triethylamine) accelerate hydrazone formation .
  • Solvent effects : Dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates, while ethanol improves crystallinity .
  • Kinetic studies : Time-resolved TLC or HPLC identifies optimal reaction termination points to maximize yield .

Advanced: How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Answer:

  • Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) or databases like ChemSpider .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) by providing definitive bond-length data .
  • Isotopic labeling : Deuterated solvents or ¹⁵N-labeled reagents clarify peak assignments in complex spectra .

Advanced: How does the 2,4-dichlorophenyl substituent influence the compound's reactivity and biological interactions?

Answer:

  • Electronic effects : The electron-withdrawing Cl groups increase electrophilicity at the hydrazono moiety, enhancing nucleophilic attack susceptibility .
  • Biological activity : Chlorine atoms improve lipophilicity, potentially boosting membrane permeability in cell-based assays .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-methylphenyl or fluorophenyl derivatives) to isolate chlorine-specific effects .

Advanced: What experimental designs are recommended for evaluating the compound's biological activity?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Mechanistic studies :
    • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
    • Molecular docking : Predict binding affinities to targets like COX-2 or DNA topoisomerase .

Advanced: How can tautomeric equilibria in pyrazolone derivatives be experimentally determined?

Answer:

  • Solid-state analysis : X-ray crystallography provides definitive tautomeric structures (e.g., keto vs. enol dominance) .
  • Solution-phase studies : Variable-temperature NMR in DMSO-d₆ or CDCl₃ monitors tautomer shifts with temperature .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomeric forms .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising purity?

Answer:

  • Continuous flow chemistry : Reduces side reactions and improves heat management during large-scale reflux .
  • Green chemistry approaches : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors real-time reaction progress .

Advanced: How can structural analogs be designed to improve pharmacological properties?

Answer:

  • Bioisosteric replacement : Substitute 2,4-dichlorophenyl with 4-fluorophenyl or pyridinyl groups to modulate toxicity .
  • Hybridization : Fuse with benzothiazole or thiazolidinone moieties to enhance target selectivity .
  • Prodrug strategies : Introduce hydrolyzable esters or amides to improve bioavailability .

Advanced: What statistical methods are suitable for analyzing contradictory bioactivity data across studies?

Answer:

  • Meta-analysis : Pool data from multiple assays using random-effects models to account for variability .
  • Multivariate regression : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
  • Machine learning : Train models on structural descriptors (e.g., molecular weight, logP) to predict activity trends .

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